(S)-3-(1H-Indol-3-YL)-N1-methylpropane-1,2-diamine

Catalog No.
S3558451
CAS No.
53708-55-7
M.F
C12H17N3
M. Wt
203.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-(1H-Indol-3-YL)-N1-methylpropane-1,2-diamine

CAS Number

53708-55-7

Product Name

(S)-3-(1H-Indol-3-YL)-N1-methylpropane-1,2-diamine

IUPAC Name

(2S)-3-(1H-indol-3-yl)-1-N-methylpropane-1,2-diamine

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

InChI

InChI=1S/C12H17N3/c1-14-8-10(13)6-9-7-15-12-5-3-2-4-11(9)12/h2-5,7,10,14-15H,6,8,13H2,1H3/t10-/m0/s1

InChI Key

HNXYRQIWABISIU-JTQLQIEISA-N

SMILES

CNCC(CC1=CNC2=CC=CC=C21)N

Canonical SMILES

CNCC(CC1=CNC2=CC=CC=C21)N

Isomeric SMILES

CNC[C@H](CC1=CNC2=CC=CC=C21)N

(S)-3-(1H-Indol-3-yl)-N1-methylpropane-1,2-diamine is a chiral compound characterized by its unique structural features, including an indole moiety and a propanediamine backbone. The indole ring is a bicyclic structure that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, which is known for its biological significance. The N1-methyl group adds to the compound's complexity, influencing its interaction with biological targets.

Typical of amines and indoles, including:

  • Acylation: Reaction with acyl chlorides to form amides.
  • Alkylation: Further alkylation at the nitrogen atom can yield quaternary ammonium salts.
  • Condensation: It can participate in condensation reactions with aldehydes or ketones, leading to the formation of imines or enamines.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for research purposes.

Several synthesis methods have been reported for (S)-3-(1H-Indol-3-yl)-N1-methylpropane-1,2-diamine:

  • Ugi Reaction: A four-component reaction involving an isocyanide, an amine, an acid, and a carbonyl compound can yield this compound efficiently. This method allows for diversity in product formation and is applicable in high-throughput screening .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation enhances reaction rates and yields when synthesizing this compound from simpler precursors .
  • Chiral Resolution: Enantiomeric purity can be achieved through chiral chromatography or by using chiral auxiliaries during synthesis.

(S)-3-(1H-Indol-3-yl)-N1-methylpropane-1,2-diamine has potential applications in:

  • Pharmaceutical Development: Its neuroprotective and antidepressant properties make it a candidate for drug development targeting psychiatric and neurodegenerative diseases.
  • Chemical Biology: The compound can serve as a molecular probe in studying indole-related biological pathways.

Studies investigating the interactions of (S)-3-(1H-Indol-3-yl)-N1-methylpropane-1,2-diamine with various biological targets are crucial for understanding its mechanism of action.

  • Receptor Binding Studies: Research shows that it may bind to serotonin receptors, influencing mood and cognition .
  • Enzyme Inhibition: Preliminary studies suggest potential inhibition of certain enzymes involved in neurotransmitter metabolism, which could enhance its therapeutic effects.

Several compounds share structural similarities with (S)-3-(1H-Indol-3-yl)-N1-methylpropane-1,2-diamine. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
5-Hydroxytryptamine (Serotonin)Indole structure with hydroxyl groupNeurotransmitter involved in mood regulation
MelatoninIndole structure with an acetamide groupRegulates sleep-wake cycles
3-(Indol-3-yl)propanoic acidIndole structure linked to propanoic acidPotential anti-inflammatory effects
1-MethyltryptamineMethylated tryptamine derivativeNeurotransmitter effects

The unique aspect of (S)-3-(1H-Indol-3-yl)-N1-methylpropane-1,2-diamine lies in its specific chiral configuration and the presence of both amine groups and an indole moiety, which may confer distinct pharmacological properties compared to these other compounds.

XLogP3

1.2

Other CAS

53708-55-7

Wikipedia

(2S)-3-(1H-indol-3-yl)-1-N-methylpropane-1,2-diamine

Dates

Last modified: 07-26-2023

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